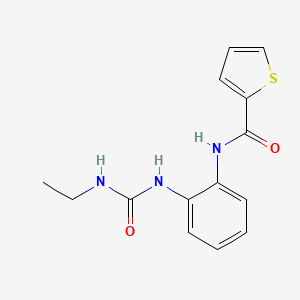

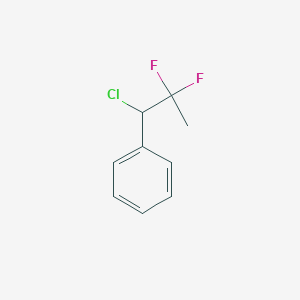

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are known to exhibit a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Aplicaciones Científicas De Investigación

Synthesis of Thiophenes

Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . The compound “N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide” could potentially be used in the synthesis of thiophenes and their derivatives .

Materials for Electronic and Opto-Electronic Devices

Thiophene derivatives have become dominant functional π –electron systems in organic materials science . They have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .

Organic Semiconductors

Owing to their highly reversible oxidation potentials, oligothiophenes are well suited as organic semiconductors in electronic and optoelectronic devices . The compound could potentially be used in the development of these semiconductors .

Redox Switchable Molecular Wires

Thiophene derivatives can also be used as redox switchable molecular wires in unimolecular electronics . This could be another potential application for "N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide" .

Inhibitors of Antiapoptotic Bcl-2 Family Proteins

Some compounds with a 3-phenylthiophene-2-sulfonamide core moiety, similar to “N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide”, have shown sub-micromolar binding affinities to Mcl-1 or Bcl-2 . They also showed obvious cytotoxicity on tumor cells . Therefore, this compound could potentially be used in the development of inhibitors of antiapoptotic Bcl-2 family proteins .

Inducing Cell Apoptosis

The compounds with the 3-phenylthiophene-2-sulfonamide core moiety are able to induce cell apoptosis through the mitochondrial pathway . This suggests that “N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide” could potentially be used in cancer treatment to induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-[2-(ethylcarbamoylamino)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-2-15-14(19)17-11-7-4-3-6-10(11)16-13(18)12-8-5-9-20-12/h3-9H,2H2,1H3,(H,16,18)(H2,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYBWWWTFARQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine](/img/structure/B2383926.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)

![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2383944.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)